molecular formula C20H18BrNO2 B2874590 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide CAS No. 2097921-54-3

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide

Cat. No.: B2874590
CAS No.: 2097921-54-3
M. Wt: 384.273
InChI Key: JFZKXLGDYWQYRB-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide is a synthetic propanamide derivative featuring a 2-bromophenyl group attached to the propanamide backbone and a benzylamine substituent linked to a 4-(furan-3-yl)phenyl moiety. This compound combines aromatic bromine and furan heterocycles, which may confer unique electronic and steric properties.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c21-19-4-2-1-3-17(19)9-10-20(23)22-13-15-5-7-16(8-6-15)18-11-12-24-14-18/h1-8,11-12,14H,9-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKXLGDYWQYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of the furan ring through cyclization reactions. The final step involves the formation of the propanamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Phenyl derivatives without the bromine atom.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The propanamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and similar propanamide derivatives:

Compound Name Key Substituents Molecular Formula Notable Functional Groups References
Target : 3-(2-Bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide 2-Bromophenyl; 4-(furan-3-yl)phenylmethyl C₂₀H₁₉BrN₂O₂ (calc.) Bromine, Furan N/A
3-[5-(4-Bromophenyl)furan-2-yl]-N-(3-chloro-4-methylphenyl)propanamide 4-Bromophenyl-furan; 3-chloro-4-methylphenyl C₂₀H₁₈BrClN₂O₂ Bromine, Chlorine, Furan
3-[(4-Bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide 4-Bromophenyl sulfonyl; 2,4-dichlorophenyl; 2-hydroxy-2-methyl C₁₉H₁₈BrCl₂NO₄S Sulfonyl, Hydroxy, Chlorine
MMV1782110 (3-(1,3-benzodioxol-5-yl)-N-[[4-(2-fluorophenyl)phenyl]methyl]propanamide) 1,3-Benzodioxole; 2-fluorophenyl C₂₃H₁₉FNO₃ Benzodioxole, Fluorine
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide 4-Chlorophenyl sulfanyl; 2,4-dimethylphenyl sulfamoyl C₂₃H₂₃ClN₂O₃S₂ Sulfanyl, Sulfamoyl, Chlorine

Key Observations :

  • In contrast, sulfonyl groups in and sulfamoyl in introduce strong electron-withdrawing effects, likely increasing metabolic stability but reducing solubility.
  • Steric Considerations : The 2-bromophenyl group in the target may impose steric hindrance compared to smaller substituents like fluorine in MMV1782110 .
  • Biological Relevance : Furan moieties (target and ) are associated with antimicrobial and anti-inflammatory activities, while sulfonamide/sulfonyl groups () are common in enzyme inhibitors.

Physical Properties :

  • Lipophilicity: The furan and bromophenyl groups in the target suggest moderate lipophilicity, comparable to MMV1782110 . Sulfonyl-containing analogs () exhibit higher logP values due to nonpolar sulfonyl groups.
  • Melting Points : Propanamides with halogenated aryl groups (e.g., ) often have melting points >150°C, suggesting the target may share similar thermal stability.

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